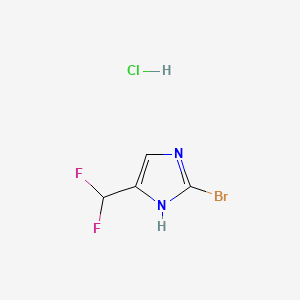
2-bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride is a chemical compound that belongs to the class of halogenated imidazoles This compound is characterized by the presence of bromine and difluoromethyl groups attached to an imidazole ring, along with a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(difluoromethyl)-1H-imidazole typically involves the halogenation of an imidazole precursor. One common method is the bromination of 5-(difluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(difluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the imidazole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with the reaction conducted in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or alkyl-imidazole derivatives.
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an imidazole ring.
2-Bromo-5-(difluoromethyl)pyridine: Another closely related compound with a pyridine ring.
2-Bromo-5-fluoroanisole: Contains a bromine and fluorine substituent on an anisole ring.
Uniqueness
2-Bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride is unique due to the presence of both bromine and difluoromethyl groups on an imidazole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H4BrClF2N2 |
|---|---|
Poids moléculaire |
233.44 g/mol |
Nom IUPAC |
2-bromo-5-(difluoromethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H3BrF2N2.ClH/c5-4-8-1-2(9-4)3(6)7;/h1,3H,(H,8,9);1H |
Clé InChI |
XKVUVVXOYZDTMC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)Br)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


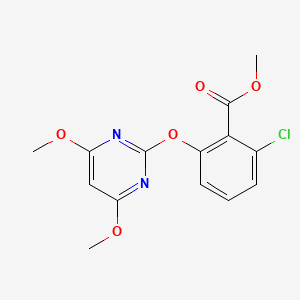
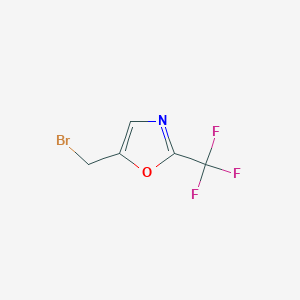
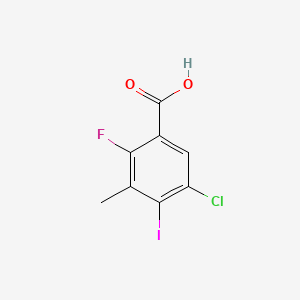
![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)
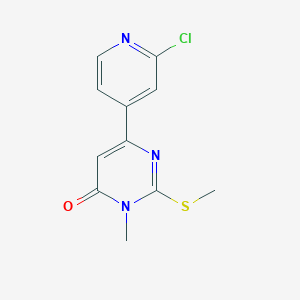
![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
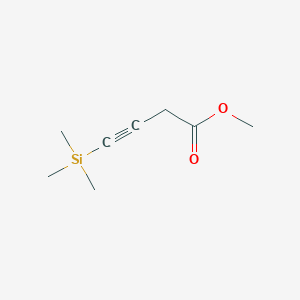
![3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)
![N-[3-(4-Hydroxyphenyl)acryloyl]glycine](/img/structure/B13897260.png)

![Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13897275.png)
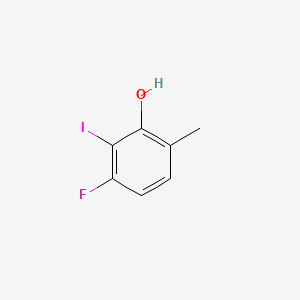
![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)
